Lipophilicity Differentiation vs. Molindone
The target compound exhibits a calculated logP of 3.61 (XLogP3 = 3.2), substantially higher than molindone's logP of 1.90 [1] [2]. This ~1.7 log unit difference corresponds to an approximately 50-fold higher theoretical octanol-water partition coefficient, predicting markedly greater membrane permeability and distinct tissue distribution [3]. The TPSA of 22 Ų (vs. 45.33 Ų for molindone) further reinforces reduced hydrogen-bonding capacity [1] [2].
| Evidence Dimension | Lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 3.61 (XLogP3 = 3.2); TPSA = 22 Ų |
| Comparator Or Baseline | Molindone: logP = 1.90; TPSA = 45.33 Ų |
| Quantified Difference | ΔlogP ≈ +1.7; ΔTPSA ≈ −23.3 Ų (~2-fold lower PSA) |
| Conditions | Calculated physicochemical properties (in silico); molindone data from the same computational pipeline (Ambinter) |
Why This Matters
A 50-fold higher predicted partition coefficient means this compound will distribute differently in cellular and in vivo models, making it unsuitable as a 'drop-in' replacement for molindone in assays where membrane partitioning or CNS penetration is relevant.
- [1] Ambinter. AMB1106675: logP 3.6131, PSA 22 Ų. Accessed 2026. View Source
- [2] Ambinter. AMB8393880 (Molindone): logP 1.9007, PSA 45.33. Accessed 2026. View Source
- [3] Kuujia. Cas no 326916-10-3: XLogP3 = 3.2. Accessed 2026. View Source
